2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide
Overview
Description
“2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide” is an organic compound with the CAS Number: 1183104-54-2 . It has a molecular weight of 232.21 . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of “2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide” involves the use of 1-[3-(trifluoromethyl)phenyl]ethanone, sodium cyanide, and aqueous ammonia solution . The reaction is carried out in a mixture of water and ethanol .Molecular Structure Analysis
The InChI code for “2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide” is1S/C10H11F3N2O/c1-9(15,8(14)16)6-3-2-4-7(5-6)10(11,12)13/h2-5H,15H2,1H3,(H2,14,16)
. This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule. Physical And Chemical Properties Analysis
“2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide” is a powder that is stored at room temperature . It has a molecular weight of 232.21 .Scientific Research Applications
Pharmacokinetics and Metabolism
- S-1, a compound structurally related to 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide, is explored as a selective androgen receptor modulator (SARM) for treating androgen-dependent diseases. It shows promise in pharmacokinetics and metabolism studies in rats, indicating potential for therapeutic applications (Wu et al., 2006).
Antiviral Research
- BAY 38-4766, a structurally analogous compound, has been identified as a nonnucleoside inhibitor of cytomegalovirus (CMV) replication. This highlights its potential application in antiviral research, particularly for diseases caused by CMV (Buerger et al., 2001).
Biochemical Applications
- 2-Amino-2-hydroxymethyl-propane-1,3-diol, a compound related to 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide, is a common biochemical buffer. Its interaction with transition metal ions like Cu(II) is significant for understanding its biochemical applications, especially in protein and biomolecule interactions (Nagaj et al., 2013).
Synthetic Chemistry
- Studies on the synthesis of compounds like 1-Phenyl-1-amino-2, 3-propanediol, related to 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide, contribute to the field of synthetic chemistry. These studies provide insight into the development of novel compounds with potential pharmaceutical applications (SuamiTetsuo et al., 1956).
Antibacterial Research
- Derivatives of 3-[(4-methylphenyl)amino]propanehydrazide, structurally similar to 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide, show antibacterial activity, indicating its utility in developing new antibacterial agents (Tumosienė et al., 2012).
Immunology
- Research on 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, similar in structure to 2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide, has implications in immunology, specifically in the development of immunosuppressive drugs (Kiuchi et al., 2000).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-9(15,8(14)16)6-3-2-4-7(5-6)10(11,12)13/h2-5H,15H2,1H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGTZAKKKXQMGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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